Hordenine sulfate

Catalog No.
S1907458
CAS No.
3595-05-9
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hordenine sulfate

CAS Number

3595-05-9

Product Name

Hordenine sulfate

IUPAC Name

4-[2-(dimethylamino)ethyl]phenol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3

InChI Key

KUBCEEMXQZUPDQ-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CC=C(C=C1)O.OS(=O)(=O)O

solubility

7 mg/mL

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O

The exact mass of the compound Hordenine sulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148336. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hordenine sulfate is a phenethylamine alkaloid derived from hordenine, which is primarily found in barley (Hordeum vulgare) and other plants. The compound is characterized by its molecular formula C20H32N2O6SC_{20}H_{32}N_2O_6S and a molecular weight of approximately 428.5 g/mol . Hordenine sulfate plays a role as a human metabolite and exhibits various biological activities, making it of interest in both pharmacological and nutritional research .

Typical of alkaloids, including:

  • Oxidation: Hordenine sulfate can be oxidized to form various derivatives.
  • Reduction: It can be reduced to yield less complex structures.
  • Substitution Reactions: The presence of functional groups allows for substitution reactions, particularly involving the amine and phenolic components .

These reactions are essential for understanding the compound's reactivity and potential applications in synthetic chemistry.

Hordenine sulfate exhibits several notable biological activities:

  • Melanin Inhibition: It has been shown to inhibit melanogenesis by suppressing cyclic adenosine monophosphate (cAMP) production, which is crucial for the expression of melanogenesis-related proteins .
  • Adrenergic Activity: As an indirectly acting adrenergic drug, hordenine sulfate can liberate norepinephrine from stores, potentially influencing cardiovascular functions such as increasing blood pressure and enhancing peripheral blood flow .
  • Cognitive Enhancement: The compound is also recognized for its nootropic properties, which may improve cognitive function and athletic performance .

The synthesis of hordenine sulfate can be achieved through various methods:

  • Natural Extraction: Hordenine sulfate is primarily extracted from malted barley, where it occurs naturally in significant concentrations.
  • Chemical Synthesis: Initial synthetic routes involved converting 2-phenylethyl alcohol to hordenine using several steps including chlorination, nitration, reduction, and diazotization/hydrolysis . More efficient methods have been developed that involve simpler precursors and fewer steps, such as heating p-methoxy-phenylethyl alcohol with hydrogen iodide followed by treatment with dimethylamine to yield hordenine directly .

Hordenine sulfate has several applications:

  • Cosmetic Industry: Due to its melanin-inhibiting properties, it is used in skin care products aimed at reducing hyperpigmentation.
  • Pharmaceuticals: Its adrenergic activity makes it a candidate for cardiovascular treatments and cognitive enhancers.
  • Nutritional Supplements: Hordenine sulfate is included in formulations targeting athletic performance enhancement due to its stimulant effects .

Research has indicated that hordenine sulfate interacts with various biological systems:

  • Dopamine Receptor Activity: It acts as an agonist at dopamine D2 receptors, indicating potential implications for mood regulation and neurological health .
  • Feeding Deterrent: In ecological studies, hordenine has been shown to deter feeding in certain insects, suggesting its role in plant defense mechanisms against herbivory .

Hordenine sulfate shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure SimilarityKey Activities
TyraminePrecursorNeurotransmitter; affects mood
PhenylethylamineStructural baseStimulant; affects mood and cognition
N,N-DimethyltyramineMethylated derivativeSimilar adrenergic activity
SynephrineAdrenergic activityStimulant; used in weight loss products

Hordenine sulfate is unique due to its specific combination of phenethylamine structure with a sulfate group, enhancing its solubility and biological activity compared to its analogs. Its dual role as both a stimulant and melanin inhibitor distinguishes it from similar compounds that typically exhibit either one of these properties without the other.

Natural extraction represents the traditional approach to hordenine sulfate production, leveraging the compound's widespread occurrence in various plant species. Hordenine naturally occurs in significant concentrations in germinated barley (Hordeum vulgare), where levels can reach approximately 0.2% or 2000 μg/g in seedlings [6]. Additional sources include various cacti species such as Ariocarpus fissuratus, Trichocereus pachanoi, and Trichocereus peruvianus, as well as the succulent plant Sceletium tortuosum [7] [8].

The conventional extraction methodology typically employs methanol as the primary solvent system. For Sceletium tortuosum analysis, approximately 200 mg of dried plant material undergoes extraction with four successive 5 mL portions of methanol, yielding approximately 20 mL of pooled extract [7]. The process involves mechanical grinding of coarse plant materials using specialized equipment to achieve fine powder consistency before extraction.

The metabolic pathway in barley involves the sequential N-methylation of tyramine through two distinct S-adenosyl-L-methionine dependent enzymes operating at different pH conditions [9] [10]. During germination, hordenine accumulates in barley roots through a hydroponic system, reaching maximum production rates of 2 μg/plant/day at 35 days before subsequently declining [8].

However, natural extraction presents several limitations. The process requires vast amounts of chlorinated solvents and exhibits low distribution ratios, making it economically inefficient for large-scale production [5]. Environmental concerns regarding solvent usage and the inherent variability in natural product concentrations further compromise the sustainability of this approach [11].

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis represents a revolutionary approach that combines the selectivity of enzymatic catalysis with the efficiency of chemical transformations. The most significant advancement in this field involves the implementation of tyrosine decarboxylase from Lactobacillus brevis (LbTDC) for the initial biotransformation step [12] [13].

The immobilized LbTDC system demonstrates exceptional performance characteristics. Following optimization screening of various methacrylic supports, ReliSorb™ 400(SS) was identified as the optimal carrier, achieving enzyme loading of 5 mg per gram of support with 15% recovered activity [5]. The immobilized biocatalyst exhibits specific activity of 32.85 U g⁻¹ and maintains excellent stability when stored at 4°C, showing no activity loss over one month [5].

The enzymatic decarboxylation of L-tyrosine to tyramine operates under mild conditions at 37°C in aqueous sodium acetate buffer at pH 5.0, with 0.2 mM pyridoxal-5'-phosphate as cofactor [5] [14]. The enzyme demonstrates high substrate specificity with Km and Vmax values of 0.59 mM and 147.1 μmol min⁻¹ mg⁻¹, respectively [14]. Complete conversion is achieved with residence times as short as 2.5 minutes in continuous flow systems [5].

Process intensification studies revealed that Tween 20 surfactant (15% v/v) enables increased L-tyrosine solubility up to 30 mM, resulting in a six-fold increase in turnover number for the immobilized biocatalyst [5]. The immobilized enzyme demonstrates remarkable stability, maintaining greater than 95% conversion after 103 reaction cycles and above 90% conversion after 8 hours of continuous operation [5].

The chemoenzymatic approach offers significant advantages over traditional chemical decarboxylation methods, which typically require organocatalysts at temperatures reaching 150°C [15]. The biocatalytic process operates at physiological temperature, eliminating the need for harsh reaction conditions while achieving complete conversion in minutes rather than hours.

Reductive Amination and Alkylation Techniques

The second step in hordenine sulfate synthesis involves the chemical reductive amination of tyramine to form the N,N-dimethylated product. Two primary reducing agents have been extensively evaluated: sodium triacetoxyborohydride (STAB) and picoline borane (pic-BH₃), both representing safer alternatives to the traditionally used but toxic sodium cyanoborohydride [5] [16].

STAB-mediated reductive amination requires aprotic solvent conditions due to the reagent's instability in aqueous systems. Optimization studies revealed that acetonitrile at 50-75% v/v concentration effectively suppresses hydrolytic degradation of STAB while maintaining reaction efficiency [5]. The optimal conditions employ 12.5 equivalents of formaldehyde and 12 equivalents of STAB at room temperature, achieving 96% conversion within 4.62 minutes residence time in continuous flow systems [5].

Picoline borane offers superior sustainability advantages due to its water stability and reduced toxicity profile [5]. The heterogeneous application of pic-BH₃ involves packing 300 mg of the reducing agent with an equivalent amount of Celite in a packed bed reactor [5]. This approach enables operation in purely aqueous media at pH 9, achieved through formaldehyde dissolution in 250 mM sodium carbonate buffer [5].

Comparative analysis demonstrates that pic-BH₃ systems achieve higher space-time yields of 11.4 g L⁻¹ h⁻¹ compared to 2.68 g L⁻¹ h⁻¹ for STAB systems [5]. The pic-BH₃ approach also reduces residence time to 2.5 minutes while using only 7.5 equivalents of formaldehyde, representing a significant improvement in reagent efficiency [5].

Alternative synthetic routes involve direct alkylation strategies starting from 4-(2-bromoethyl)phenol. This approach employs dimethylamine in ethanol solution under controlled temperature conditions (0-30°C) for 12-24 hours [17]. The process achieves high conversion rates with molar ratios of 1:7-20 for the starting material to dimethylamine, followed by alkaline workup to liberate the free base [17].

Iron-catalyzed methylation represents another emerging methodology, utilizing paraformaldehyde as both methylating and reducing agent in the presence of recyclable iron oxide catalysts [16]. This approach operates at temperatures above 100°C with reaction times of 24 hours, achieving good to excellent yields for a broad range of N-methylamine products [16].

Optimization of Continuous Flow Systems for Scalable Production

Continuous flow synthesis offers substantial advantages in terms of process intensification, safety enhancement, and environmental impact reduction. The integrated chemoenzymatic system demonstrates remarkable efficiency through compartmentalization of enzymatic and chemical transformations in dedicated reactor modules [5] [12].

The optimized flow configuration utilizes a 1.3 mL packed bed reactor containing immobilized LbTDC coupled with downstream chemical transformation modules [5]. Feed solutions are precisely controlled: L-tyrosine disodium salt (5 mM) with pyridoxal-5'-phosphate (0.2 mM) in sodium acetate buffer (200 mM, pH 5) flows at 0.54 mL min⁻¹ [5]. The formaldehyde solution composition varies depending on the reducing agent: for STAB systems, 62.5 mM formaldehyde in acetonitrile with 2.5% v/v acetic acid; for pic-BH₃ systems, 202.5 mM formaldehyde in 250 mM sodium carbonate [5].

Temperature and pressure optimization studies reveal that the system operates effectively at ambient conditions without requiring back pressure regulation or specialized heating [5]. The absence of high-temperature requirements significantly reduces energy consumption compared to traditional chemical synthesis approaches.

Space-time yield optimization demonstrates substantial improvements over batch processes. The pic-BH₃ continuous system achieves 11.4 g L⁻¹ h⁻¹, representing a four-fold improvement over STAB systems and significant enhancement compared to previously reported catalytic methods [5]. The calculated environmental factor (E-factor) of 36 for the pic-BH₃ system compares favorably with standard pharmaceutical processes, which typically exhibit E-factors of 25-100 [5].

Production capacity scaling reveals impressive throughput capabilities. The STAB system processes 75 mL of feedstock in 2.5 hours, while the pic-BH₃ system handles 130 mL in 4 hours [5]. Product isolation through liquid-liquid extraction followed by hydrochloric acid titration yields hordenine hydrochloride with 77-90% isolated yields [5].

Economic analysis indicates substantial value addition through the synthetic process, with L-tyrosine disodium salt hydrate costing 1.72 € per gram compared to hordenine at 382 € per gram, representing a 200-fold value increase [5]. This economic driver supports the commercial viability of optimized continuous flow systems for hordenine sulfate production.

Hordenine sulfate exhibits its most significant natural occurrence and highest concentrations within the grass family Poaceae, formerly known as Gramineae [1] [2]. The compound derives its name from barley (Hordeum vulgare), where it was first identified in germinated barley seeds by E. Léger in 1906 [1]. This alkaloid demonstrates remarkable accumulation in cereal seedlings, with barley seedlings containing approximately 0.2 percent (2000 micrograms per gram) of hordenine on a dry weight basis [1].

The distribution pattern within barley plants shows considerable variation across different developmental stages and plant tissues. Raw barley seeds contain minimal concentrations of hordenine sulfate, ranging from 0.5 to 1.0 micrograms per gram [3]. However, upon germination, dramatic increases occur in alkaloid production. Kilned barley malt demonstrates concentrations between 8.9 and 42.4 micrograms per gram, while green malt exhibits levels from 9.6 to 35.5 micrograms per gram [3]. The most substantial accumulations occur in barley malt roots, where kilned roots contain 2741.2 to 5180.1 micrograms per gram and green malt roots maintain 1956.2 to 4744.3 micrograms per gram [3].

Research has established that hordenine sulfate accumulation in barley follows a temporal pattern during germination. The alkaloid appears absent from barley seeds before germination but emerges in the roots during the first day of sprouting [4]. Concentrations reach maximum levels within three to nine days of germination, subsequently declining slowly until only trace amounts remain approximately one month after initial germination [3] [4].

Beyond barley, hordenine sulfate occurs in other members of the Poaceae family. Proso millet (Panicum miliaceum) seedlings contain approximately 0.2 percent hordenine, equivalent to the concentrations found in barley [1]. Sorghum seedlings also demonstrate the presence of this alkaloid, though specific quantitative data remains limited [1]. The widespread occurrence within cereal grasses suggests a fundamental role in early plant development and defense mechanisms [1] [5].

Beer production from barley malt results in significant hordenine sulfate concentrations in the final product. Commercial beer samples demonstrate hordenine concentrations ranging from 1.05 to 6.32 milligrams per liter, representing the transfer of alkaloids from the malted barley during the brewing process [6]. This occurrence has implications for both the pharmacological properties of beer and the understanding of hordenine exposure in human populations consuming barley-derived beverages [6].

Presence in Cacti (Ariocarpus fissuratus) and Other Botanical Sources

The historical discovery of hordenine sulfate traces back to 1894 when Arthur Heffter first isolated this alkaloid from the cactus Anhalonium fissuratus, now reclassified as Ariocarpus fissuratus [1] [7] [8]. Heffter originally named the compound "anhalin" after its botanical source [1] [8]. This small, flattened cactus species, native to northern Mexico and Texas, contains sufficient alkaloid concentrations, principally hordenine, to produce mild hallucinogenic effects [9] [10].

Ariocarpus fissuratus represents a particularly significant source of hordenine sulfate within the Cactaceae family. The living rock cactus, characterized by its inconspicuous growth habit and triangular tubercles, accumulates hordenine and other phenylethylamine alkaloids in its tissues [9]. Chemical analysis confirms the presence of hordenine in A. fissuratus varieties fissuratus and lloydii, establishing this compound as a consistent component across genetic variants of the species [11].

The occurrence of hordenine sulfate extends beyond Ariocarpus to encompass various other cactus genera. Stapelia gigantea, a spine-free succulent member of the Apocynaceae family rather than true cacti, demonstrates hordenine accumulation in its above-ground plant parts [12] [13]. This finding indicates that hordenine production occurs across taxonomically diverse succulent plant families, not exclusively within the Cactaceae [13].

Marine algae constitute another significant botanical source of hordenine sulfate. The red marine alga Phyllophora nervosa was the first marine organism from which hordenine was isolated in 1969 [14] [15]. Quantitative analysis of P. nervosa collected from different geographic locations reveals varying concentrations: specimens from Şile (The Black Sea) contain 39.66 micrograms per gram, while those from Dardanelle demonstrate 1.15 milligrams per gram [15]. Additional marine algae containing hordenine include Ahnfeltia paradoxa, Gigartina stellata (Mastocarpus stellatus), and Gelidium crinale, with the latter containing 9.54 micrograms per gram [14] [16].

The distribution of hordenine sulfate in marine environments extends to multiple algal species across different taxonomic groups. Gelidium crinale represents the first documented occurrence of hordenine in this particular genus, expanding the known range of marine organisms producing this alkaloid [16]. The presence in marine algae suggests evolutionary convergence in alkaloid biosynthesis across terrestrial and aquatic plant lineages [14].

Plant families beyond Poaceae and Cactaceae also demonstrate hordenine sulfate occurrence. The compound has been detected in representatives of the Amaryllidaceae family, though hordenine is not typical for this plant group and appears to occur primarily in other families such as Poaceae and Cactaceae [17]. Some reports indicate presence in the Leguminosae family, where hordenine represents the first documented occurrence of 3,4,5-trioxygenated β-phenethylamine compounds [18]. Additional sources include certain fungi and various terrestrial plant species, indicating the compound's broad distribution across diverse biological systems [5] [19].

Biosynthetic Pathway from Tyrosine via Tyramine Intermediates

The biosynthetic pathway for hordenine sulfate proceeds through a well-characterized sequence of enzymatic transformations beginning with the aromatic amino acid L-tyrosine [20] [21] [22]. This pathway represents a classical example of plant alkaloid biosynthesis involving amino acid decarboxylation followed by sequential methylation reactions utilizing S-adenosyl-L-methionine as the methyl donor [22] [3] [23].

The initial step in hordenine biosynthesis involves the decarboxylation of L-tyrosine to produce tyramine, catalyzed by aromatic L-amino acid decarboxylase [21] [24]. This enzyme requires pyridoxal 5'-phosphate (PLP) as a cofactor and removes the carboxyl group from tyrosine to generate the biogenic amine tyramine [21]. The decarboxylation reaction represents the committed step in hordenine biosynthesis, as tyramine serves as the obligate precursor for subsequent methylation reactions [25] [21].

Following tyramine formation, the biosynthetic pathway proceeds through two sequential N-methylation reactions, each utilizing S-adenosyl-L-methionine (SAM) as the methyl donor [20] [22] [26]. The first methylation transforms tyramine to N-methyltyramine through the action of tyramine N-methyltransferase (T-MP), also known as S-adenosylmethionine:tyramine N-methyltransferase [20] [3] [23]. This enzyme demonstrates specificity for tyramine as substrate and produces S-adenosyl-L-homocysteine as a co-product [22] [26].

The second methylation step converts N-methyltyramine to hordenine via N-methyltyramine N-methyltransferase (NMT-MP) [20] [3]. Research indicates that this methylation reaction is catalyzed by a distinct enzyme from the initial tyramine methyltransferase, as evidenced by different kinetic properties and varying levels of enzymatic activity in plant extracts [20] [3]. The NMT-MP enzyme also utilizes SAM as methyl donor and generates S-adenosyl-L-homocysteine as co-product [26].

Biochemical studies of the methyltransferase enzymes in barley have revealed important characteristics of the biosynthetic machinery [20]. The two methyltransferases demonstrate distinct pH optima and stability profiles, suggesting specialized cellular localization and regulation [20]. Separation techniques including DEAE-chromatography and S-adenosylhomocysteine affinity chromatography have achieved more than 200-fold purification of these enzymes, enabling detailed kinetic analysis [20].

The temporal regulation of hordenine biosynthesis correlates with developmental patterns in germinating barley [3] [4]. Enzyme activity for tyramine N-methyltransferase appears during germination and parallels the accumulation of N-methyltyramine, with both reaching maximum concentrations simultaneously [3]. The N-methyltyramine N-methyltransferase activity occurs at lower levels, approximately one-fourth the concentration of the initial methyltransferase, explaining the relative accumulation of intermediate versus final product [3].

Radiotracer studies using carbon-14 labeled precursors have confirmed the biosynthetic pathway and demonstrated the stepwise conversion of tyrosine through tyramine and N-methyltyramine to hordenine [25] [22]. Administration of tyramine-α-14C to sprouting barley results in radioactive hordenine and N-methyltyramine, with degradative analysis confirming the carbon-14 label location in the α-carbon position of both products [22]. Similarly, feeding experiments with labeled phenylalanine demonstrate conversion to hordenine via tyrosine, indicating that phenylalanine hydroxylation to tyrosine can provide precursor for hordenine biosynthesis [21].

The regulation of hordenine biosynthesis appears to involve multiple levels of control, including transcriptional regulation of methyltransferase genes and post-translational modification of enzyme activity [27]. Studies of gramine biosynthesis, a related alkaloid pathway, demonstrate that N-methyltransferase activity can be induced by environmental stress conditions such as elevated temperature [27]. The induction requires several days of stress exposure and involves increased accumulation of methyltransferase protein, suggesting transcriptional or translational control mechanisms [27].

The biosynthetic pathway for hordenine demonstrates conservation across plant species, with similar enzymatic activities detected in various members of the Poaceae family and other hordenine-producing plants [28] [29]. This conservation suggests fundamental importance for plant physiology and indicates that the pathway represents an ancestral metabolic capability that has been maintained across evolutionary lineages [5] [28].

Table 1: Natural Occurrence and Distribution of Hordenine Sulfate
SourceConcentration RangePlant PartReferences
Barley (Hordeum vulgare) - Cereal seedlings0.2% (2000 μg/g)Seedlings/Roots [1]
Proso millet (Panicum miliaceum) - Seedlings0.2% (2000 μg/g)Seedlings [1]
Sorghum - SeedlingsPresent in seedlingsSeedlings [1]
Ariocarpus fissuratus (Cactus)Small quantitiesWhole plant [1] [7] [11] [8] [9]
Phyllophora nervosa (Marine algae) - Şile region39.66 μg/gAlgae tissue [15]
Phyllophora nervosa (Marine algae) - Dardanelle1.15 mg/gAlgae tissue [15]
Gelidium crinale (Marine algae)9.54 μg/gAlgae tissue [16]
Sceletium tortuosum - Herb Stomp powder1.151 mg/gProcessed powder [30]
Sceletium tortuosum - Stems0.02893 mg/gStems [30]
Beer (from barley malt)1.05-6.32 mg/LLiquid extract [6]
Barley malt - Kilned8.9-42.4 μg/gProcessed grain [3]
Barley malt - Green9.6-35.5 μg/gProcessed grain [3]
Barley malt roots - Kilned2741.2-5180.1 μg/gRoots [3]
Barley malt roots - Green1956.2-4744.3 μg/gRoots [3]
Raw barley0.5-1.0 μg/gSeeds [3]
Stapelia giganteaPresentAbove-ground parts [13]
Table 2: Biosynthetic Pathway from Tyrosine to Hordenine
StepSubstrateProductEnzymeCofactorCo-productReferences
1L-TyrosineTyramineAromatic L-amino acid decarboxylasePyridoxal 5'-phosphate (PLP)Carbon dioxide [21] [24]
2TyramineN-MethyltyramineTyramine N-methyltransferase (T-MP)S-Adenosyl-L-methionine (SAM)S-Adenosyl-L-homocysteine [20] [22] [3] [23]
3N-MethyltyramineHordenineN-methyltyramine N-methyltransferase (NMT-MP)S-Adenosyl-L-methionine (SAM)S-Adenosyl-L-homocysteine [20] [3]

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.115364102 g/mol

Monoisotopic Mass

165.115364102 g/mol

Heavy Atom Count

12

Melting Point

117.5 °C

UNII

K3489CA082

Related CAS

3595-05-9 (unspecified sulfate)
6027-23-2 (hydrochloride)
622-64-0 (sulfate[2:1])
62493-39-4 (sulfate[1:1])

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62493-39-4
622-64-0
3595-05-9

Wikipedia

Hordenine
Triphenyltin_hydride

Use Classification

Pharmaceuticals

Dates

Last modified: 07-22-2023

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